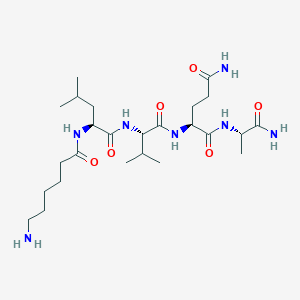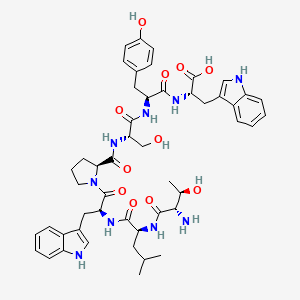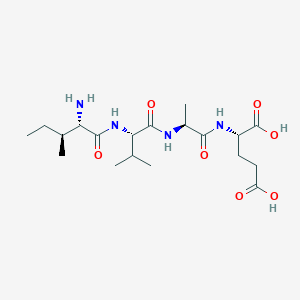
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sequence of amino acids linked by peptide bonds. The presence of the 6-aminohexanoyl group adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides or active esters. After the assembly of the peptide chain, the protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites within the molecule, depending on the presence of reactive groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-aminohexanoyl)-6-aminohexanoic acid
- 6-aminohexanoate-dimer hydrolase
Uniqueness
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-L-glutaminyl-L-alaninamide is unique due to its specific sequence of amino acids and the presence of the 6-aminohexanoyl group. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
923582-11-0 |
|---|---|
Formule moléculaire |
C25H47N7O6 |
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C25H47N7O6/c1-14(2)13-18(30-20(34)9-7-6-8-12-26)24(37)32-21(15(3)4)25(38)31-17(10-11-19(27)33)23(36)29-16(5)22(28)35/h14-18,21H,6-13,26H2,1-5H3,(H2,27,33)(H2,28,35)(H,29,36)(H,30,34)(H,31,38)(H,32,37)/t16-,17-,18-,21-/m0/s1 |
Clé InChI |
GQGNJHURQGFOGL-NTLWEQJWSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CCCCCN |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)

![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)


![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)


![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
![4-[5-(Furan-2-yl)pyrazin-2-yl]butane-1,2,3-triol](/img/structure/B14181295.png)
![(1S,4S,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14181308.png)

![1-Phenyl-2-{[3-(triethoxysilyl)propyl]sulfanyl}dodecan-1-one](/img/structure/B14181313.png)
![1-{2-Benzyl-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14181315.png)
